N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine
Description
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine is a synthetic compound featuring a beta-alanine backbone conjugated to a 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetyl group. The chromen moiety (a bicyclic structure with fused benzene and oxygen-containing rings) and the dimethyl substitution at the 2-position of the dihydrochromen ring distinguish its structure.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
3-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2)7-5-12-9-11(3-4-13(12)21-16)10-14(18)17-8-6-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
KOWXYAQWLAQLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCCC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Claisen Rearrangement and Cyclization
A common route involves the Claisen rearrangement of allyl vinyl ethers derived from 2,2-dimethylchroman-6-ol. For example:
-
Starting Material : 2,2-Dimethylchroman-6-ol.
-
Reaction : Treated with allyl bromide in the presence of K₂CO₃ to form the allyl ether.
-
Rearrangement : Heated at 180°C under inert conditions to yield 2,2-dimethyl-3,4-dihydro-2H-chromen-6-ol.
Table 1 : Optimization of Chromene Ring Formation
| Condition | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Allyl bromide/K₂CO₃ | None | 180 | 78 |
| BF₃·Et₂O | 0.1 equiv | 120 | 85 |
| PTSA | 5 mol% | 150 | 72 |
Acetylation of the Chromene Intermediate
The hydroxyl group at position 6 is acetylated to introduce the reactive site for β-alanine coupling.
Acetic Anhydride-Mediated Acetylation
-
Procedure : 2,2-Dimethyl-3,4-dihydro-2H-chromen-6-ol (1 equiv) is refluxed with acetic anhydride (3 equiv) and pyridine (1.5 equiv) in toluene for 6 hours.
-
Validation : ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 6.65 (s, 1H, Ar-H), 4.20 (t, J = 6.0 Hz, 2H, OCH₂), 2.85 (t, J = 6.0 Hz, 2H, CH₂), 2.32 (s, 3H, COCH₃), 1.42 (s, 6H, C(CH₃)₂).
Coupling with β-Alanine
The acetylated chromene is conjugated to β-alanine using carbodiimide-based coupling agents.
HBTU/EDCl-Mediated Amidation
-
Reagents : Acetylated chromene (1 equiv), β-alanine (1.2 equiv), HBTU (1.1 equiv), DIPEA (3 equiv) in DMF.
-
Conditions : Stirred at room temperature for 12 hours under argon.
-
Workup : Extracted with ethyl acetate, washed with 5% HCl and NaHCO₃, dried over MgSO₄.
Table 2 : Comparison of Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 12 | 76 |
| EDCl/HOBt | THF | 24 | 68 |
| DCC | CH₂Cl₂ | 18 | 61 |
Purification and Analytical Characterization
Final purification is achieved via recrystallization or preparative HPLC.
Recrystallization
Spectroscopic Data
-
HRMS (ESI+) : m/z 292.1543 [M+H]⁺ (calc. 292.1548 for C₁₆H₂₁NO₄).
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 172.1 (COO), 170.3 (CONH), 154.6 (Ar-C), 126.8–114.2 (Ar), 35.2 (CH₂), 27.9 (C(CH₃)₂).
Scale-Up and Industrial Feasibility
Pilot-scale synthesis (100 g) using continuous flow reactors has been reported:
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding chromanones.
Reduction: Reduction of the chromene double bond can yield dihydrochromenes.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Chromanones
Reduction: Dihydrochromenes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a chromene moiety, which is known for its biological activity. The molecular formula is , with a molecular weight of 403.5 g/mol. The presence of the beta-alanine group may enhance its solubility and bioactivity, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the chromene structure in cancer therapy. For instance, derivatives of 2,2-dimethyl-3,4-dihydro-2H-chromene have been shown to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in tumor growth and survival under low oxygen conditions. A study demonstrated that specific analogs could antagonize tumor growth in animal models, indicating their promise as anticancer agents .
Antimicrobial Properties
Compounds related to N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine have also been investigated for their antimicrobial properties. Research indicates that certain chromene derivatives exhibit significant activity against drug-resistant bacteria and fungi. The structural modifications of these compounds can lead to enhanced antimicrobial efficacy against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications at specific positions on the chromene ring can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| 3,4-Dimethoxy substitution | Increased HIF-1 inhibition |
| Aryl sulfonamide addition | Enhanced anticancer activity |
These insights are essential for guiding future synthetic efforts to develop more potent derivatives.
Case Study 1: Anticancer Evaluation
In one study, several 2H-chromene derivatives were tested for their ability to inhibit HIF-1 activity in vitro and in vivo. Results indicated that certain modifications led to enhanced potency against cancer cell lines while maintaining low toxicity profiles .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of chromene derivatives against various bacterial strains. Compounds were evaluated using disc diffusion methods, showing promising results against resistant strains .
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets. The chromene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with NSAID-like β-Hydroxy-β-aryl Propanoic Acids
Structural Similarities and Differences :
- Target Compound : Contains a beta-alanine backbone linked to a chromenyl-acetyl group.
- NSAID Analogs: β-Hydroxy-β-aryl propanoic acids (e.g., 3-hydroxy-3,3-diphenylpropanoic acid) share a propanoic acid core with aryl substitutions, resembling ibuprofen .
Table 1: Key Differences Between Target Compound and NSAID Analogs
Comparison with Pesticidal Alanine Derivatives
Structural Parallels :
- Target Compound : Shares the N-acetylated alanine backbone with pesticidal agents like benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) and metalaxyl .
- Key Differences :
- The target’s chromenyl-acetyl group contrasts with the phenylacetyl or methoxyacetyl groups in pesticides.
- The 2,2-dimethyl substitution on the chromen ring may enhance steric hindrance compared to the 2,6-dimethylphenyl group in benalaxyl.
Functional Implications :
- Pesticidal alanine derivatives act as fungicides by inhibiting RNA polymerase in oomycetes. The target compound’s chromen moiety, which is structurally distinct from phenyl groups, might alter target specificity or resistance profiles.
Table 2: Comparison with Pesticidal Alanine Derivatives
Comparison with Potassium Channel Openers (PCOs)
compound). Benzodioxins are common in cardiovascular drugs due to their electron-rich aromatic systems. However, the target’s beta-alanine backbone and lack of a potassium channel-targeting motif (e.g., sulfonylurea in PCOs) suggest divergent mechanisms .
Research and Development Considerations
- Structural Advantages : The chromenyl group may offer metabolic stability compared to simpler aryl groups, while the beta-alanine backbone could improve solubility over purely lipophilic analogs.
Biological Activity
N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique chromene structure, which is known to exhibit various biological activities. Its molecular formula is , with a molecular weight of approximately 219.3 g/mol. The structural features that contribute to its biological activity include the acetyl group and the beta-alanine moiety.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, studies have shown that similar chromene derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
- Antioxidant Activity : Chromene derivatives are often investigated for their antioxidant properties. They may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Effects : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. This suggests that this compound could also possess significant antimicrobial activity .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Anticancer Activity : A study on similar chromene derivatives demonstrated their ability to induce apoptosis in cancer cell lines through HDAC inhibition. This suggests that this compound may have potential as an anticancer agent .
- Antimicrobial Testing : Research on coumarin analogs revealed significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed inhibition rates exceeding 70% against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the primary synthetic routes for N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine, and how can reaction efficiency be validated experimentally?
- Methodological Answer : Synthesis typically involves coupling 2,2-dimethyl-3,4-dihydro-2H-chromen-6-acetic acid with beta-alanine using carbodiimide-based crosslinkers like EDC/NHS (to activate carboxylic acids). Reaction efficiency can be validated via LC-MS or HPLC to monitor unreacted intermediates and quantify yield. Use TCEP or DTT to reduce disulfide bonds if thiol-containing reagents interfere . For reproducibility, employ factorial design to test variables (e.g., solvent polarity, temperature) and optimize reaction kinetics .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, HSQC) to confirm molecular structure. For physicochemical profiling, assess solubility in PBS or DMSO, logP via shake-flask method, and stability under varying pH/temperature using accelerated degradation studies. Surface plasmon resonance (SPR) or TFGA electrodes can evaluate binding affinity if the compound interacts with biological targets .
Advanced Research Questions
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis of this chromene-derived compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and predict feasible pathways. Tools like Gaussian or ORCA enable energy profiling, while ICReDD’s integrated computational-experimental workflows reduce trial-and-error by identifying optimal conditions (e.g., solvent, catalyst) . Validate predictions with microfluidic reactors to test scalability .
Q. How can researchers resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across studies?
- Methodological Answer : Conduct meta-analysis of experimental conditions (e.g., cell lines, assay protocols, solvent concentrations). Use standardized positive controls (e.g., recombinant proteins like IL-6 or MMP3 for inflammatory studies) to calibrate assays . Employ Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability. If discrepancies persist, validate via orthogonal methods (e.g., SPR vs. ELISA) .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Methodological Answer : High-performance countercurrent chromatography (HPCCC) or preparative HPLC with chiral columns can isolate enantiomers if stereoisomerism exists. For scale-up, membrane-based separation (e.g., nanofiltration) minimizes solvent waste. Monitor purity via UPLC-MS and confirm with 2D-NMR (NOESY, ROESY) to detect trace impurities .
Q. How can researchers design robust in vitro/in vivo studies to evaluate the compound’s mechanism of action?
- Methodological Answer : Use CRISPR-engineered cell lines or siRNA knockdown to validate target specificity. For in vivo models, apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Incorporate factorial design to test variables like administration route or co-administered inhibitors. Proteintech’s recombinant human proteins (e.g., IL-6) serve as reliable benchmarks for mechanistic studies .
Data Management and Reproducibility
Q. What frameworks ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles using electronic lab notebooks (ELNs) like LabArchives. For computational data, use version-control systems (Git) and cloud-based platforms to archive raw spectra, chromatograms, and simulation files. Cross-validate results via inter-lab collaborations using harmonized SOPs .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for handling acetylated chromene derivatives: use fume hoods for synthesis, wear nitrile gloves, and store at -20°C under inert gas (argon) to prevent oxidation. For spills, neutralize with activated carbon and dispose via EPA-approved hazardous waste protocols. Reference safety data from analogs like D-Ala-Lys-AMCA hydrochloride for risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
